molecular formula C12H16O2 B189036 4-(2,2-Dimethylpropyl)benzoic acid CAS No. 65687-52-7

4-(2,2-Dimethylpropyl)benzoic acid

Cat. No. B189036
CAS RN: 65687-52-7
M. Wt: 192.25 g/mol
InChI Key: XSNKOUWZXGZYPF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(2,2-Dimethylpropyl)benzoic acid” consists of a benzene ring attached to a carboxyl group (COOH) and a 2,2-dimethylpropyl group .

Scientific Research Applications

  • Catalysis and Organic Synthesis : The esters of arylboronic acids, which include compounds similar to 4-(2,2-Dimethylpropyl)benzoic acid, can be carboxylated using Rhodium(I) catalysis. This process is useful for preparing functionalized aryl- and alkenyl-carboxylic acids, relevant in organic synthesis (Ukai et al., 2006).

  • Polymer Science : In polymer science, derivatives of benzoic acid, like 4-(Dimethylvinylsilyl)benzoic acid, are used to modify polydimethylsiloxanes. This modification affects the thermal and rheological properties of the polymers, which is crucial for materials engineering (Gorodov et al., 2018).

  • Pharmacology and Medicine : In the field of pharmacology, certain prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid show significant hypoglycemic effects by inhibiting hepatic gluconeogenesis. These compounds have potential applications in treating diabetes (Aicher et al., 1999).

  • Environmental and Food Sciences : The benzoic acid derivatives, including structures related to 4-(2,2-Dimethylpropyl)benzoic acid, are widely used as preservatives in food and cosmetic products. Their occurrence and effects are a subject of study in environmental and food sciences (del Olmo et al., 2017).

  • Chemical Process Development : There's also research focused on the synthesis and process scale-up of key intermediates related to benzoic acid derivatives. This is crucial for manufacturing therapeutic agents, such as SGLT2 inhibitors used in diabetes therapy (Zhang et al., 2022).

properties

IUPAC Name

4-(2,2-dimethylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKOUWZXGZYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429097
Record name 4-neopentylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethylpropyl)benzoic acid

CAS RN

65687-52-7
Record name 4-neopentylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2-dimethylpropyl)benzoic acid
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Synthesis routes and methods I

Procedure details

To a cooled suspension of 43.0 g of anhydrous aluminum chloride in 250 ml of methylene chloride was added 40.0 g of oxalyl chloride over a period of 25 minutes. The resulting mixture was stirred for 5 minutes and then 43.2 g of neopentylbenzene was added dropwise maintaining a temperature of 0°-5° C. over a period of 35 minutes. The dark red mixture was stirred at an ambient temperature and then heated slowly to reflux for 3 hours, cooled, and poured into a mixture of 250 g of ice and 188 ml of concentrated hydrochloric acid. The mixture was stirred for 1/2 hour, and two layers were separated. The aqueous layer was extracted with methylene chloride and the combined organic layers were evaporated to yield a brown oily residue. The residue was heated and stirred under reflux with 200 ml of 10N sodium hydroxide, 150 ml of water, and 250 ml of ethyl alcohol for 20 minutes, cooled, and the mixture was extracted with ether. The aqueous layer was acidified with concentrated hydrochloric acid and stirred for 1 hour. The solid was collected by filtration, washed with water, dissolved in ethyl acetate, the aqueous layer was discarded, dried and evaporated to yield a solid. The solid was crystallized from acetone to yield p-neopentylbenzoic acid as a beige solid, mp 191°-193° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
43.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
188 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1.74 g (7.76 mmol) of 4-(2,2-dimethylpropyl)-4-ethenylbenzene (from Step A) in 10 mL EtOAc and 10 mL H2O was added 8.30 g (38.8 mmol) of NaIO4 and 1 mg (0.0078 mmol) RuO2. The reaction mixture was heated to 40° C. for 30 min. The reaction mixture was cooled and stirred at rt for 16 hr. To the reaction mixture was added H2O and EtOAc, and layers were separated. The organic layer was dried and concentrated to dryness to provide 776 mg of the title compound: 1H NMR (500 Mhz) δ 0.91 (s, 9H), 2.53 (s, 2H), 7.12 (d, J=8.0, 2H), 7.84 (d, J=8.0, 2H); ESI-MS 193 (M+H); LC-1: 3.2 min.
Name
4-(2,2-dimethylpropyl)-4-ethenylbenzene
Quantity
1.74 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
8.3 g
Type
reactant
Reaction Step One
[Compound]
Name
RuO2
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,2-Dimethylpropyl)benzoic acid
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4-(2,2-Dimethylpropyl)benzoic acid

Citations

For This Compound
1
Citations
G Fenton, CG Newton, BM Wyman… - Journal of medicinal …, 1989 - ACS Publications
The preparation and plasma lipid altering characteristics of a series of 4H-3, l-benzoxazin-4-ones are described. Hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein …
Number of citations: 75 pubs.acs.org

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